molecular formula C19H22N2OS B2736531 N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1705250-75-4

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2736531
CAS No.: 1705250-75-4
M. Wt: 326.46
InChI Key: VFPHNZVLFDWBIH-UHFFFAOYSA-N
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Description

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with thiourea derivatives in the presence of a Lewis acid such as mercury(II) chloride. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and greener solvents is explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazepane ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and exert its effects. The phenyl and tolyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-7-(p-tolyl)-1,4-thiazepane-4-carboxamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    N-phenyl-7-(m-tolyl)-1,4-thiazepane-4-carboxamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho-tolyl group can create steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

7-(2-methylphenyl)-N-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-7-5-6-10-17(15)18-11-12-21(13-14-23-18)19(22)20-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHNZVLFDWBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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